molecular formula C21H34N2 B10888228 N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine

Cat. No.: B10888228
M. Wt: 314.5 g/mol
InChI Key: NXXMIBBWTUIWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine is a synthetic compound with a molecular formula of C21H34N2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine typically involves the reaction of N-benzylpiperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it may influence various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine
  • 4-Amino-1-benzylpiperidine
  • N-benzylpiperidine

Uniqueness

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Properties

Molecular Formula

C21H34N2

Molecular Weight

314.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine

InChI

InChI=1S/C21H34N2/c1-3-22(17-19-9-5-4-6-10-19)20-12-14-23(15-13-20)21-11-7-8-18(2)16-21/h4-6,9-10,18,20-21H,3,7-8,11-17H2,1-2H3

InChI Key

NXXMIBBWTUIWRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCC(C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.